2-methoxyphenyl 2-methylbenzoate
Description
2-Methoxyphenyl 2-methylbenzoate is an aromatic ester featuring a 2-methoxyphenyl group esterified with 2-methylbenzoic acid. For instance, details the synthesis of structurally similar benzoate esters, such as 3-methoxyphenyl 2-methylbenzoate, with yields ranging from 77% to 100% . These compounds are characterized by NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis, which validate their structural integrity and purity . The presence of methoxy and methyl substituents on the aromatic rings likely influences electronic and steric properties, affecting reactivity and applications.
Properties
IUPAC Name |
(2-methoxyphenyl) 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-3-4-8-12(11)15(16)18-14-10-6-5-9-13(14)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCCUAAGJPPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-methylbenzoate typically involves the esterification reaction between 2-methoxyphenol and 2-methylbenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2-Methoxyphenol+2-Methylbenzoic AcidH2SO42-Methoxyphenyl 2-Methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxyphenyl 2-methylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-methoxyphenyl 2-methylbenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products
Oxidation: 2-Hydroxyphenyl 2-methylbenzoate
Reduction: 2-Methoxyphenyl 2-methylbenzyl alcohol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Methoxyphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of pharmaceuticals, particularly in the design of prodrugs that can be metabolized into active drugs within the body.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-methylbenzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to a cascade of biochemical events. For example, if used as a prodrug, it would undergo enzymatic hydrolysis to release the active drug, which then exerts its therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ortho vs. Para Substituents: highlights derivatives like 4-methoxyphenyl 2-methylbenzoate, where the methoxy group is para to the ester linkage.
- Methyl vs. Alkoxy Chains: describes 4-alkoxybenzoate esters (e.g., 4-hexyloxy substituents), which introduce long alkyl chains. These modifications enhance lipophilicity, making such compounds suitable for liquid crystal applications . In contrast, the methyl group in 2-methoxyphenyl 2-methylbenzoate likely reduces solubility in nonpolar solvents compared to longer-chain analogs.
Physical and Chemical Properties
Solubility and Stability
- Ester Group Influence : Ethyl 2-methoxybenzoate () has a simpler ethyl ester group, resulting in higher volatility and lower melting points compared to aryl esters like this compound. The latter’s bulkier aryl group likely increases thermal stability but reduces solubility in polar solvents .
- Polar Substituents: Compounds such as 2-(dimethylamino)-2-oxoethyl 2-methoxybenzoate () feature polar amino groups, significantly enhancing water solubility compared to the nonpolar methyl substituent in the target compound .
Spectral Characteristics
- NMR and MS Data : Analogous derivatives in show distinct ¹H NMR shifts for methoxy (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.8–8.0 ppm), which are consistent with the expected electronic environment of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
